M443

Covalent Kinase Inhibition ZAK/MRK Pharmacology Irreversible Binding

Researchers studying DNA damage response pathways often face the challenge of reversible, non-specific kinase inhibitors that introduce confounding off-target effects. M443 (CAS 1820684-31-8) directly addresses this limitation as a covalent, irreversible inhibitor of MRK/ZAK (IC50 <125 nM) that uniquely spares normal brain cells while radiosensitizing tumor cells. - Covalent binding to Cys22 ensures prolonged target inhibition, resistant to drug washout, enabling clean pulse-chase experiments. - Unlike generic p38/Chk2 inhibitors, M443 does not inhibit Bcr-Abl and shows a defined selectivity profile, allowing unambiguous dissection of MRK-dependent signaling. - Validated in orthotopic medulloblastoma models: M443 + radiation extends median survival by 16 days vs. control, with complete loss of MRK activity in tumor-containing brain fractions.

Molecular Formula C31H30F3N7O2
Molecular Weight 589.6232
CAS No. 1820684-31-8
Cat. No. B608793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM443
CAS1820684-31-8
SynonymsM443;  M-443;  M 443; 
Molecular FormulaC31H30F3N7O2
Molecular Weight589.6232
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C
InChIInChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39)
InChIKeyQAQFNUYJUCJMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





M443 (1820684-31-8) for Research: An Irreversible MRK/ZAK Inhibitor for Radiosensitization Studies


M443 (CAS 1820684-31-8) is a small-molecule, irreversible inhibitor of the mixed-lineage kinase-related kinase MRK (also known as ZAK or MLTK) [1]. It acts as a covalent binder targeting cysteine 22 in the kinase's active site, leading to permanent inactivation and subsequent blockade of downstream signaling effectors including p38 MAPK and Chk2 [2]. Designed specifically as a chemical probe for investigating DNA damage response pathways and cell cycle regulation, M443 is primarily utilized in oncology research to study mechanisms of radiosensitization in medulloblastoma and other malignancies where MRK/ZAK signaling contributes to therapeutic resistance [3].

M443 Differentiation: Why Generic Kinase Inhibitors Cannot Substitute for M443 in MRK/ZAK-Targeted Studies


Substituting M443 with a generic p38 MAPK or Chk2 inhibitor fails to recapitulate its specific pharmacological profile due to two critical, quantifiable differentiations. First, widely used tool compounds like SB203580 or BIRB-796 are reversible inhibitors that exhibit substantial polypharmacology, potently inhibiting numerous off-target kinases (including ZAK itself) and introducing confounding variables that obscure pathway-specific conclusions [1]. In contrast, M443 achieves target specificity through a covalent, irreversible binding mechanism to MRK/ZAK, with demonstrated lack of inhibition against Bcr-Abl, providing a cleaner pharmacological tool for dissecting MRK-dependent signaling cascades . Second, and most critically for radiosensitization research, M443 uniquely spares normal brain cells from radiation-induced toxicity while sensitizing tumor cells—a differential safety profile not demonstrated by downstream kinase inhibitors or alternative MRK-targeting agents, which generally lack this therapeutically relevant therapeutic window [2]. This combination of irreversible target engagement, favorable selectivity profile, and tumor-selective radiosensitization makes M443 non-interchangeable with any generic kinase inhibitor in applications requiring precise modulation of the MRK/ZAK-DNA damage checkpoint axis.

M443 Comparator Analysis: Quantified Differentiation for Scientific Procurement Decisions


M443 vs. Next-Generation Covalent ZAK Inhibitors: Comparative Target Engagement Kinetics

M443, the first-in-class covalent ZAK inhibitor published in 2016, exhibits an IC50 of <125 nM for MRK/ZAK in enzymatic assays [1]. More recently developed covalent ZAK inhibitors, such as Compounds 7 and 8 from the 2023 Kin-Cov study, demonstrate substantially improved potency with IC50 values of 9.1 nM and 11.5 nM respectively [2]. However, M443 possesses a unique, validated biological profile that newer, more potent compounds lack: demonstrated tumor-selective radiosensitization in patient-derived orthotopic xenograft models with a synergistic survival benefit when combined with radiation, while simultaneously sparing normal brain tissue [3]. Newer compounds 7 and 8 have been validated for irreversible binding in washout assays and Compound 8 showed kinome-wide specificity, but their in vivo radiosensitization efficacy and therapeutic window in brain tumor models remain uncharacterized [4]. Therefore, for researchers specifically investigating MRK/ZAK-mediated radiosensitization mechanisms or seeking a tool compound with established in vivo pharmacodynamics in brain tumor models, M443 provides a validated, publication-supported option despite its lower absolute potency.

Covalent Kinase Inhibition ZAK/MRK Pharmacology Irreversible Binding Chemical Probe Selectivity

M443 vs. Highly Selective Reversible ZAK Inhibitor 3h: Irreversible vs. Reversible Binding Mechanisms

M443 is a covalent, irreversible inhibitor of MRK/ZAK that binds to cysteine 22 in the kinase active site, permanently inactivating the enzyme [1]. In contrast, compound 3h, a highly optimized benzenesulfonamide-based ZAK inhibitor, is a reversible inhibitor with an IC50 of 3.3 nM—approximately 38-fold more potent than M443's reported IC50 of <125 nM . Compound 3h also demonstrated excellent kinome-wide selectivity against 403 nonmutated kinases and showed oral therapeutic effects in a cardiac hypertrophy model . However, the irreversible nature of M443's binding provides a distinct pharmacological tool with prolonged target residence time that is independent of cellular drug concentration, making it uniquely suited for studying sustained pathway inhibition and for experiments requiring washout-resistant target engagement [2]. While 3h offers superior potency and oral bioavailability for potential therapeutic applications, M443's covalent mechanism provides a complementary tool for mechanistic studies of irreversible kinase inactivation and for investigating the functional consequences of sustained MRK/ZAK suppression in DNA damage response pathways.

ZAK/MRK Pharmacology Covalent Inhibitors Reversible Inhibitors Kinase Selectivity Cardiac Hypertrophy

M443 vs. Downstream Pathway Inhibitors: Unique Normal Cell Sparing in Radiosensitization

A critical differentiation for M443 is its demonstrated ability to radiosensitize medulloblastoma cells without enhancing radiation-induced toxicity in normal brain cells [1]. In direct experimental comparison, M443 strongly radiosensitized UW228 medulloblastoma cells and UI226 patient-derived primary cells, while showing no effect on the radiation response of normal brain cells [2]. This tumor-selective radiosensitization profile contrasts with the effects of downstream pathway inhibitors. For instance, direct p38 MAPK inhibitors like SB203580 or VX-745 broadly inhibit p38 signaling in all cell types, lacking this differential effect and potentially exacerbating normal tissue toxicity [3]. Similarly, Chk2 inhibitors such as BML-277 exhibit radioprotective effects in normal T-cells rather than tumor-selective sensitization, representing an opposite functional outcome . In an orthotopic xenograft model of medulloblastoma, M443 combined with radiation achieved a synergistic increase in survival (median survival extension of 16 days beyond control when combined with IR, compared to 5.5 days for M443 alone), demonstrating in vivo translation of this selective sensitization [4]. This unique therapeutic window is not replicated by any currently available p38 or Chk2 inhibitor, making M443 the preferred tool for studies requiring tumor-specific radiosensitization while preserving normal tissue integrity.

Radiosensitization Therapeutic Window Normal Tissue Toxicity Medulloblastoma DNA Damage Response

M443 vs. M6407 Structural Analog: Confirmed Target Engagement and Downstream Pathway Inhibition

M6407 (CAS 5201-88-7) appears as a structurally related compound in vendor catalogs adjacent to M443, often labeled as a "novel bioactive compound" without specific target annotation . However, M6407 is actually the antimalarial agent bispyroquine with a completely distinct pharmacological profile—a schizontocidal agent with therapeutic indices of 37 (oral) and 17.5 (intramuscular) against Plasmodium berghei in mice, and no reported activity against MRK/ZAK or DNA damage response pathways [1]. In stark contrast, M443 has validated, quantifiable target engagement: it inhibits radiation-induced activation of both p38 and Chk2, two critical downstream effectors of MRK/ZAK involved in DNA damage-induced cell-cycle arrest [2]. Furthermore, M443 at 500 nM significantly inhibits MRK, Chk2, and p38 activation stimulated by ionizing radiation in cellular assays . In vivo, M443 treatment results in total loss of MRK activity in tumor-containing brain fractions, confirming target engagement in the relevant disease compartment . This clear, publication-supported mechanism distinguishes M443 from structurally similar but functionally unrelated compounds like M6407, ensuring researchers procure a tool with defined, validated pharmacology rather than an uncharacterized analog.

Target Engagement Downstream Signaling Chk2 Inhibition p38 MAPK Inhibition Chemical Probe Validation

M443 Procurement Scenarios: Where This Irreversible MRK/ZAK Inhibitor Provides Definitive Value


Investigating Tumor-Selective Radiosensitization Mechanisms in Medulloblastoma

M443 is the optimal tool for studies aiming to dissect the molecular mechanisms underlying tumor-specific radiosensitization. Its demonstrated ability to strongly sensitize UW228 and patient-derived UI226 medulloblastoma cells to radiation while completely sparing normal brain cells provides a unique experimental system for identifying pathways that confer differential sensitivity [1]. This selective activity, not observed with generic p38 or Chk2 inhibitors, enables clean interrogation of MRK/ZAK-dependent DNA damage checkpoint regulation specifically in tumor contexts. In orthotopic xenograft models, M443 combined with radiation achieves a synergistic survival benefit (median survival extension of 16 days beyond control vs. 5.5 days for M443 alone), providing a robust in vivo platform for preclinical radiosensitizer evaluation [2].

Sustained Target Engagement Studies Requiring Covalent, Irreversible Kinase Inhibition

For experiments requiring prolonged kinase inhibition that is resistant to drug washout, M443's covalent, irreversible binding mechanism to MRK/ZAK at cysteine 22 offers a distinct advantage over reversible inhibitors like compound 3h [3]. This property is particularly valuable for pulse-chase experiments, studies of long-term signaling adaptation, or investigations into the kinetics of target resynthesis. Researchers studying the functional consequences of sustained MRK/ZAK suppression on DNA damage response pathways will find M443's irreversible mechanism provides a cleaner pharmacological tool for establishing prolonged target inhibition independent of fluctuating cellular drug concentrations, a feature not available with reversible ZAK inhibitors currently available [4].

Dissecting MRK/ZAK-Specific Signaling from p38 and Chk2 Pathway Crosstalk

M443 serves as a critical tool for distinguishing MRK/ZAK-dependent signaling events from broader p38 MAPK or Chk2 pathway activities. Unlike direct p38 inhibitors (e.g., SB203580, BIRB-796) that exhibit extensive polypharmacology, including inhibition of ZAK itself and numerous other kinases, M443 provides a more selective upstream intervention [5]. By inhibiting MRK/ZAK at 500 nM and thereby blocking radiation-induced activation of both p38 and Chk2, M443 allows researchers to attribute downstream effects specifically to MRK/ZAK signaling rather than to off-target activities of less selective tool compounds . This is essential for building accurate pathway models in DNA damage response research and for validating MRK/ZAK as a bona fide therapeutic target distinct from its downstream effectors.

In Vivo Pharmacodynamic Studies of MRK/ZAK Inhibition in Brain Tumor Models

M443 is currently the only MRK/ZAK inhibitor with published in vivo efficacy data in orthotopic brain tumor models. Its demonstrated ability to achieve total loss of MRK activity in tumor-containing brain fractions following systemic administration provides a validated pharmacodynamic readout for target engagement studies . While M443 does not effectively cross the intact blood-brain barrier—a limitation acknowledged in the primary literature—this property can be leveraged to study tumor-specific delivery strategies or to investigate the effects of MRK inhibition in peripheral tissues versus the CNS compartment [6]. For researchers developing brain-penetrant MRK inhibitors or studying compartment-specific pharmacology, M443 offers a well-characterized benchmark compound with defined in vivo target engagement and efficacy parameters.

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